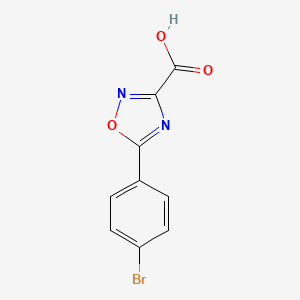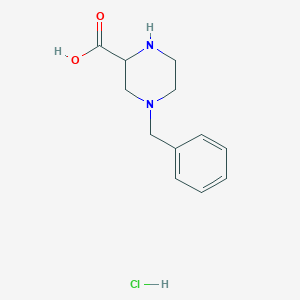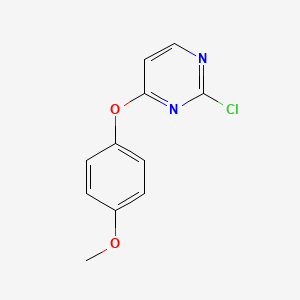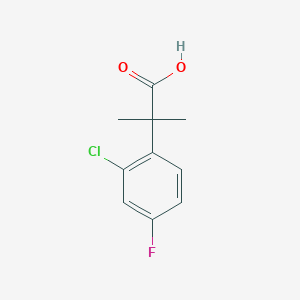
5,8-Dichloro-7-nitroisoquinoline
Vue d'ensemble
Description
5,8-Dichloro-7-nitroisoquinoline is an organic compound belonging to the isoquinoline family, which is a heterocyclic aromatic compound with a nitrogen atom in its ring. It is a colorless solid that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It can also be used as a starting material in the synthesis of other isoquinoline derivatives. This compound has a wide range of applications in both scientific research and industrial production.
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
5,8-Dichloro-7-nitroisoquinoline and its derivatives have been a subject of interest in chemical synthesis. Woźniak et al. (1994) demonstrated the amination of nitroisoquinolines, including 5-chloro-8-nitro- and 8-chloro-5-nitroisoquinoline, using a liquid methylamine solution of potassium permanganate. This process resulted in mono- or bis(methylamino)-substituted nitro compounds, suggesting potential in creating diverse chemical derivatives (Woźniak & Nowak, 1994).
Potential in Medicinal Chemistry
Research in medicinal chemistry has explored the use of nitroisoquinoline derivatives. For example, Surrey and Hammer (1946) discussed the antimalarial activity of various 7-substituted-4aminoquinoline derivatives, including this compound derivatives. Their study suggested that certain dihalogen substitutions in the benzenoid ring of these compounds significantly affect their antimalarial properties (Surrey & Hammer, 1946).
Antibacterial Properties
A notable application of this compound derivatives is in the realm of antibacterial research. Al-Hiari et al. (2007) focused on the synthesis and investigation of 8-nitrofluoroquinolone models, which include derivatives of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The study highlighted their interesting antibacterial activity against various strains, indicating the potential of these derivatives in developing new antibacterial agents (Al-Hiari et al., 2007).
Applications in Cancer Research
The role of nitroisoquinoline derivatives in cancer research has been explored. For instance, Vanelle et al. (1994) synthesized 1-chloromethyl-5-nitroisoquinoline, showing its potential as a reductive alkylating agent, which could be relevant in the development of new antineoplastic agents (Vanelle et al., 1994).
Synthesis of Novel Compounds
Researchers have also synthesized novel compounds using this compound derivatives. Chen Pei-ran (2008) successfully synthesized new Acyl Transfer Catalysts Containing Isoquinoline, starting with 1-chloro-5-nitroisoquinoline. This development points to the versatility of these compounds in synthesizing new chemical entities (Chen Pei-ran, 2008).
Propriétés
IUPAC Name |
5,8-dichloro-7-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-7-3-8(13(14)15)9(11)6-4-12-2-1-5(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWSYZKPVVHRRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(C(=CC(=C21)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate](/img/structure/B1391588.png)






![4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid](/img/structure/B1391599.png)

![1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391603.png)


![(3{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol](/img/structure/B1391609.png)
